molecular formula C16H13ClFN3O2S B2635152 N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1286702-48-4

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2635152
CAS No.: 1286702-48-4
M. Wt: 365.81
InChI Key: VLVFLRRBBLZRDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” involves the use of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

The molecular structure of “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, which share a similar complexity in molecular design, shows how molecules are linked by hydrogen bonds into chains, sheets, and three-dimensional framework structures. These studies are crucial for understanding molecular interactions and designing materials with specific properties (Portilla et al., 2007).

Antimicrobial Activity

Compounds featuring 1,3,4-oxadiazole and related heterocyclic rings have been investigated for their antimicrobial properties. For example, derivatives of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol and 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides demonstrated significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Rajurkar & Shirsath, 2017; Rehman et al., 2016).

Anticancer Activity

The synthesis and characterization of new quinazolines and 1,3,4-oxadiazolyl tetrahydropyridines as potential antimicrobial and anticancer agents showcase the broad applicability of these compounds in therapeutic settings. These studies provide insights into the structure-activity relationships crucial for designing more effective anticancer drugs (Desai et al., 2007; Redda & Gangapuram, 2007).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulfuric acid indicates the potential application of these compounds in protecting metals from corrosion. This application is vital for extending the life of metal structures in corrosive environments (Ammal et al., 2018).

Future Directions

The future directions for “Ethyl 4-({[4-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}amino)benzoate” and similar compounds could involve further exploration of their potential applications. Oxadiazoles, for instance, have shown potential for a wide range of applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Mechanism of Action

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2S/c1-9-4-5-24-15(9)16-21-20-14(23-16)7-13(22)19-8-10-2-3-11(18)6-12(10)17/h2-6H,7-8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVFLRRBBLZRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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